3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Properties
IUPAC Name |
10-(4-methylphenyl)-5-(oxolan-2-yl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h4-7,9-10,14H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKYZZQENMYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multiple steps starting from readily available precursors. One common synthetic route involves the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These intermediates are then treated with hydrazine hydrate at reflux temperature to yield hydrazino derivatives, which are subsequently cyclized with orthoesters in ethanol to produce the target compound .
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization reactions, particularly when treated with nitrogen nucleophiles. For example:
-
Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in EtOH/DMF mixtures produces tricyclic compounds (e.g., pyrazolo[4,3- e]thiadiazolo[3,2- a]pyrimidin-4-ones) .
-
Dimroth-type rearrangement : Under acidic conditions (e.g., ethanol with glacial acetic acid), structural isomerization occurs between triazolo[4,3-c]pyrimidine and triazolo[1,5-c]pyrimidine derivatives .
Substitution Reactions
The compound undergoes substitution at reactive positions, influenced by its fused ring system:
-
Nitrilimine-mediated substitution : Reaction with dibenzoylmethane in tetrahydrofuran forms pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives via dipolar cycloaddition .
-
Thio group incorporation : Substitution at the triazole ring with thio alkyl groups or thioglycosides enhances hydrogen bonding capacity, as observed in CDK2-targeting derivatives .
Nucleophilic/Electrophilic Additions
The compound’s unsaturated nitrile system facilitates:
-
Michael addition : Enolate reagents (e.g., acetylacetone, benzoyl acetonitrile) add to the β-carbon, followed by heterocyclization to form tricyclic compounds (e.g., pyrano[3,4- e]thiadiazolo[3,2- a]pyrimidines) .
-
Nitrile activation : Reaction with activated nitriles (e.g., malononitrile) yields pyridothiadiazolo[3,2- a]pyrimidine derivatives via intermediate Michael adducts and subsequent oxidation .
Functional Group Transformations
Key transformations involve oxidation, reduction, and structural rearrangements:
Scientific Research Applications
Scientific Research Applications
The applications of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine span several domains:
Chemistry
- Building Block for Synthesis: It serves as a crucial building block for synthesizing more complex molecules.
- Reagent in Organic Transformations: Utilized in various organic transformations due to its reactivity.
Biology
- Bioactive Molecule: Demonstrates potential as a bioactive molecule with applications in drug discovery and development.
Medicine
- Therapeutic Properties: Investigated for anti-inflammatory and anticancer activities. For instance, derivatives have shown promising anticancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting stronger cytotoxic activity compared to cisplatin while being less toxic to normal cells .
Industrial Applications
- Material Development: Employed in developing new materials and as a catalyst in certain industrial processes.
Case Studies and Research Findings
Recent studies have indicated that compounds related to the pyrazolo[4,3-e][1,2,4]triazole moiety exhibit promising anticancer properties. For example:
- A study found that derivatives showed stronger cytotoxic activity against breast cancer cell lines compared to traditional chemotherapeutics .
Further research into the biological activities of similar compounds has revealed their potential in treating various conditions such as inflammation and infections .
Mechanism of Action
The mechanism of action of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Profiles
Key Observations :
- Hydrophilic Groups : Compounds with hydroxyl (ZM241385) or methoxy (SCH-442416) substituents exhibit enhanced A2AAR affinity and selectivity compared to alkyl or aryl groups (e.g., p-tolyl in the target compound) .
Anticancer Derivatives
- 7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-PTP (): Demonstrates antiproliferative activity (IC50 = 2.1 μM in HeLa cells) via kinase inhibition.
- Pyridinyl and Fluorophenyl Substituents : These electron-withdrawing groups improve metabolic stability compared to the target compound’s electron-donating p-tolyl group .
Receptor Binding and Selectivity
The A2A adenosine receptor (A2AAR) is a primary target for PTP derivatives.
- Target Compound : Predicted to bind A2AAR with moderate affinity (estimated Ki ~ 10–50 nM) based on structural similarity to SCH-442414. The tetrahydrofuran group may sterically hinder interactions with the receptor’s hydrophobic pocket .
- SCH-442416 : Binds A2AAR with Ki < 1 nM; the 4-methoxyphenylpropyl group aligns with the receptor’s transmembrane helices, enabling π-π stacking .
- ZM241385: The 4-hydroxyphenethyl group forms hydrogen bonds with Thr88 and His278 residues, explaining its nanomolar potency .
Biological Activity
3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a tetrahydrofuran ring and a fused pyrazolo-triazolo-pyrimidine core, which together contribute to its potential therapeutic applications.
The synthesis of this compound typically involves several steps starting from readily available precursors. A common synthetic route includes the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to create intermediates that are further cyclized with orthoesters in ethanol. The final product exhibits various chemical reactivities including oxidation, reduction, substitution, and cyclization reactions.
Anticancer Activity
Research has indicated that compounds related to the pyrazolo[4,3-e][1,2,4]triazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazines have shown stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating lower toxicity towards normal breast cells (MCF-10A). Mechanistically, these compounds can induce apoptosis via caspase pathways and modulate key proteins involved in cell survival and death such as NF-κB and p53 .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has also been explored. Studies have demonstrated that certain pyrazolo compounds exhibit significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes or structures .
The biological effects of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine are attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors that play crucial roles in disease pathways. The precise targets can vary based on the biological context but often involve modulation of signal transduction pathways leading to altered cell proliferation or apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar structures:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-triazolo[4,3-a]pyridines | Similar triazole core | Anticancer and antimicrobial |
| Pyrazolo[4,3-e][1,2,4]triazines | Fused ring system | Cytotoxic effects on cancer cells |
The unique combination of functional groups in 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine contributes to its distinct biological profile compared to these related compounds.
Case Studies
Several studies have highlighted the efficacy of this compound in various assays:
- MTT Assay : Demonstrated stronger cytotoxicity in breast cancer cells compared to traditional chemotherapeutics.
- Apoptosis Induction : Enhanced activation of apoptotic pathways confirmed through caspase assays.
- Antimicrobial Testing : Showed significant inhibition of bacterial growth in vitro.
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, and how are isomerization byproducts controlled?
- Methodology : The compound is synthesized via refluxing intermediates (e.g., pyrazolo[4,3-e]triazolopyrimidine derivatives) with triethyl orthoacetate. Isomerization during synthesis can lead to products like the [1,5-c]pyrimidine vs. [4,3-c]pyrimidine isomers. Key steps include:
- Reaction conditions : Heating at boiling temperatures (e.g., triethyl orthoacetate, 130°C for 48 hours) .
- Isomer differentiation : Use H-NMR to distinguish C3-CH (downfield shifts in [4,3-c] isomers) and electron impact mass spectrometry for fragmentation patterns .
- Data Table :
| Isomer | H-NMR Shift (C3-CH) | Fragmentation Pattern |
|---|---|---|
| [1,5-c] | δ 2.5 ppm | Similar to [4,3-c] |
| [4,3-c] | δ 2.8 ppm | Distinctive peaks |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Resolve isomerization via H and C chemical shifts (e.g., C3-CH at δ 2.8 ppm for [4,3-c] isomer) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and separate isomers .
Advanced Research Questions
Q. How does the substitution at the C9 position impact adenosine receptor (AAR) affinity and selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methylsulfanyl, cycloaminomethyl) at C8. Evaluate via competitive binding assays using H-ZM241385 or H-SCH58261 .
- Key findings : C9 substitution retains AAR affinity but reduces selectivity due to steric hindrance. For example, 9-methylsulfanyl derivatives show 50% loss in AAR selectivity .
- Data Table :
| Substituent | AAR (nM) | AAR (nM) | Selectivity Ratio (A/A) |
|---|---|---|---|
| None | 2.1 | 1500 | 714 |
| CHS- | 3.5 | 800 | 229 |
Q. What experimental strategies resolve contradictions in receptor binding data across studies?
- Methodology :
- Orthogonal assays : Cross-validate using fluorescence polarization (e.g., Alexa Fluor-488 labeled antagonists) and radioligand displacement .
- In vivo vs. in vitro correlation : Compare systemic administration (e.g., SCH-442416 in 5% DMSO/TWEEN80) with ex vivo receptor autoradiography .
Q. How is the compound optimized for in vivo pharmacokinetic properties while retaining target engagement?
- Methodology :
- Prodrug design : Enhance solubility via phosphate esters (e.g., MSX-3, water-soluble prodrug of MSX-2) .
- Formulation : Use β-cyclodextrin or PEG400 to improve bioavailability .
- Dosing : Intraperitoneal (2 ml/kg) vs. subcutaneous (1 ml/kg) routes to balance absorption and tissue distribution .
Q. What strategies evaluate its potential as an anticancer agent?
- Methodology :
- Antiproliferative assays : Test against human tumor cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Derivatization : Synthesize analogs (e.g., 7-(4-nitrophenyl) derivatives) to enhance kinase inhibition .
Contradiction Analysis
Q. Why do some studies report high AAR affinity while others show reduced activity?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
